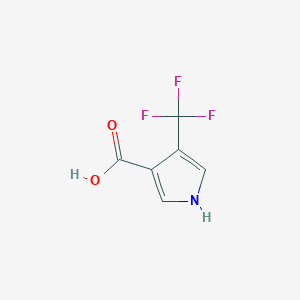![molecular formula C19H23N3O3 B2845613 1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one CAS No. 2380059-28-7](/img/structure/B2845613.png)
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPO or MPOPP and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to have a high affinity for certain receptors in the brain, such as the sigma-1 receptor, which is involved in various physiological processes. MPO has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Mecanismo De Acción
The mechanism of action of 1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one involves its interaction with various receptors in the brain, such as the sigma-1 receptor. This interaction results in the modulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one has been found to have various biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. MPO has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the physiological processes involved in these receptors. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many future directions for the study of 1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one. One potential direction is the development of new radiotracers for PET imaging using this compound. Another direction is the study of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, further studies are needed to understand the mechanism of action of MPO and its interactions with various receptors in the brain.
Métodos De Síntesis
The synthesis of 1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one can be achieved using various methods. One of the commonly used methods involves the reaction of 5-methylpyrimidine-2-carboxylic acid with 1-(2-phenoxyethyl)piperidin-4-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the target compound with a yield of around 60-70%.
Propiedades
IUPAC Name |
1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-12-20-19(21-13-14)25-17-8-10-22(11-9-17)18(23)15(2)24-16-6-4-3-5-7-16/h3-7,12-13,15,17H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTPOPMRCJMBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)
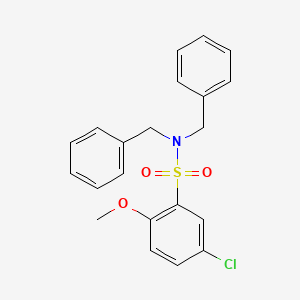

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)
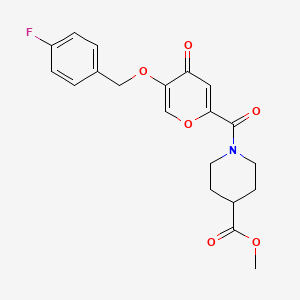
![Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2845536.png)
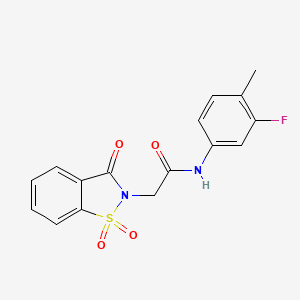

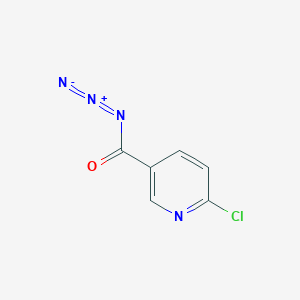
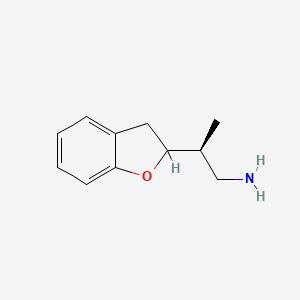
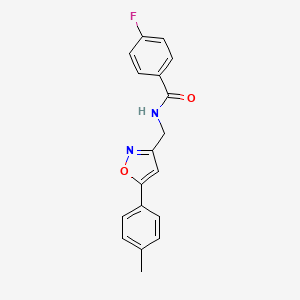
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2845550.png)

